molecular formula C6H14ClNO2S B7789352 N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride

N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride

Cat. No.: B7789352
M. Wt: 199.70 g/mol
InChI Key: KKOABHQEKCTCJY-UHFFFAOYSA-N
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Description

N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride is a chemical compound with a unique structure that includes a tetrahydrothiophene ring, an aminium group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride typically involves the reaction of tetrahydrothiophene with dimethylamine and subsequent oxidation to form the 1,1-dioxide derivative. The final step involves the introduction of a chloride ion to form the chloride salt. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on cost-effectiveness and scalability, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the sulfide form.

    Substitution: The aminium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Substituted Aminium Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminium group can form ionic interactions with negatively charged sites on proteins, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide
  • N,N-dimethyltetrahydrothiophen-3-amine
  • Tetrahydrothiophene 1,1-dioxide

Uniqueness

N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride is unique due to the presence of both the aminium group and the 1,1-dioxide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl-(3-methyl-1,1-dioxothiolan-3-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOABHQEKCTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)[NH2+]C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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